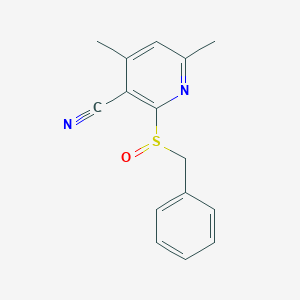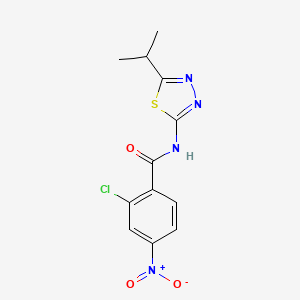![molecular formula C18H19ClN2O2 B5760046 N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its various biochemical and physiological effects. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residues in the IKKβ kinase subunit, which is required for the activation of NF-κB. This modification prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB signaling. N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 has also been shown to inhibit other signaling pathways, including JAK/STAT and MAPK, further contributing to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, and the inhibition of angiogenesis. These effects have been observed in various cell types, including cancer cells, immune cells, and endothelial cells, highlighting the broad potential applications of N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 is its high potency and selectivity for NF-κB inhibition, which allows for precise modulation of NF-κB signaling in vitro and in vivo. However, the covalent modification of IKKβ by N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 can also lead to off-target effects and toxicity, especially at high concentrations. Therefore, careful dose optimization and control are required for its use in lab experiments.
Direcciones Futuras
For N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 research include the development of more potent and selective analogs, the investigation of its synergistic effects with other drugs, and the exploration of its potential applications in various diseases, including cancer, autoimmune disorders, and chronic inflammation.
Métodos De Síntesis
The synthesis of N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 involves several steps, starting with the reaction of 3-aminophenylbutyric acid with thionyl chloride to form 3-chlorophenylbutyric acid. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082. The synthesis process has been optimized over the years, resulting in higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 has been widely used in scientific research as a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammation.
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-5-17(22)20-14-6-4-7-15(11-14)21-18(23)13-9-8-12(2)16(19)10-13/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDFAOFLQHRXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-3-chloro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)
![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
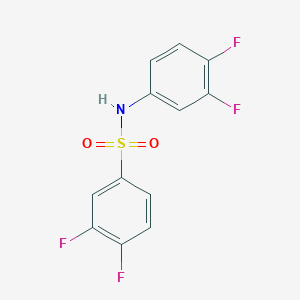

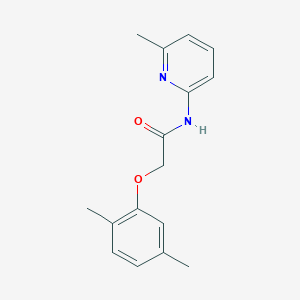
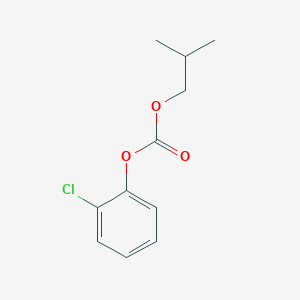
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
